(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL
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Overview
Description
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL is an organic compound characterized by its unique structure, which includes an ethenylidene group, a phenyl group, and an oct-1-yn-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of alkyne and alkene coupling reactions, which can be facilitated by catalysts such as palladium or nickel. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethenylidene group, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL include:
Pyrrolopyrazine derivatives: These compounds share a similar structural motif and exhibit various biological activities.
Meso compounds: These compounds contain chiral centers arranged in a way that renders them achiral overall.
Properties
CAS No. |
651020-81-4 |
---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
InChI |
InChI=1S/C16H18O/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14/h6-10,16-17H,2-3,5,11H2,1H3/t16-/m0/s1 |
InChI Key |
BMRDODXTKUETSA-INIZCTEOSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@H](C#CC1=CC=CC=C1)O |
Canonical SMILES |
CCCCC(=C=C)C(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
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